2-Amino-3,5-Dibrombenzaldehyd

Übersicht

Beschreibung

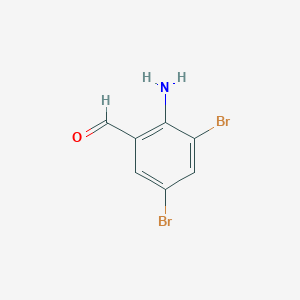

2-Amino-3,5-dibromobenzaldehyde is a chemical compound with the molecular formula C7H5Br2NO. It belongs to the benzaldehyde family and is characterized by a benzene ring substituted with two bromine atoms, an amino group, and an aldehyde group . This compound appears as a white to off-white crystalline solid and has a distinctive odor. It is sparingly soluble in water but readily dissolves in many organic solvents . Due to its unique structure, 2-Amino-3,5-dibromobenzaldehyde exhibits a range of chemical reactivity and is commonly used in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

2-Amino-3,5-dibromobenzaldehyde serves as a critical intermediate in the synthesis of several pharmaceuticals. Notably:

- Ambroxol Hydrochloride : This compound is used as a mucolytic agent in respiratory therapies. The synthesis involves the condensation of 2-amino-3,5-dibromobenzaldehyde with cyclohexanol derivatives to form imines, which are subsequently reduced to Ambroxol hydrochloride .

Organic Synthesis

The compound is utilized as a building block for various organic reactions:

- Schiff Base Formation : It can react with aliphatic diamines to form tetradentate Schiff base ligands. These ligands can further complex with metals like nickel(II) and oxovanadium(IV), which are valuable in catalysis and material science .

Biochemical Studies

Research indicates that 2-amino-3,5-dibromobenzaldehyde plays a role in enzyme mechanism studies and the development of bioactive molecules. Its reactivity allows it to participate in various biochemical pathways, influencing cellular processes through interactions with proteins and enzymes .

Case Study 1: Synthesis of Ambroxol

A detailed study outlines the synthesis route for Ambroxol using 2-amino-3,5-dibromobenzaldehyde as an intermediate. The process includes:

- Condensation Reaction : The initial step involves the reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-amino cyclohexanol.

- Reduction Step : The imine formed is reduced to yield Ambroxol hydrochloride.

- Yield Optimization : The method achieves high yields (up to 81%) under optimized conditions .

Case Study 2: Development of Schiff Base Ligands

Research conducted on the synthesis of tetradentate Schiff bases from 2-amino-3,5-dibromobenzaldehyde reveals:

Wirkmechanismus

Target of Action

2-Amino-3,5-dibromobenzaldehyde is primarily used as a reagent in the preparation of various pharmaceuticals and other organic compounds . .

Mode of Action

It has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS .

Biochemical Pathways

2-Amino-3,5-dibromobenzaldehyde participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives . This suggests that it may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

It is known to be a metabolite of ambroxol .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,5-dibromobenzaldehyde. For instance, it should be stored in a cool, dry place and handled with caution to prevent inhalation, ingestion, or skin contact . Furthermore, it should be prevented from contacting groundwater, waterways, or sewage systems without government permission .

Biochemische Analyse

Biochemical Properties

2-Amino-3,5-dibromobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff base ligands through condensation with aliphatic diamines. These ligands can form complexes with metals such as nickel (II) and oxovanadium (IV) . The compound has been identified as an oxidation product of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS . It also participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .

Cellular Effects

2-Amino-3,5-dibromobenzaldehyde has been observed to influence various cellular processes. It can interact with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity due to the presence of bromine, amino, and aldehyde groups allows it to undergo various types of reactions, including condensations, nucleophilic substitutions, and oxidations .

Molecular Mechanism

At the molecular level, 2-Amino-3,5-dibromobenzaldehyde exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form Schiff base ligands with metals suggests that it may influence metal-dependent enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3,5-dibromobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 2-Amino-3,5-dibromobenzaldehyde is sparingly soluble in water but readily dissolves in many organic solvents . Long-term effects on cellular function may be observed in both in vitro and in vivo studies, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Amino-3,5-dibromobenzaldehyde can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. It is important to determine the threshold effects and establish safe dosage ranges for potential therapeutic applications .

Metabolic Pathways

2-Amino-3,5-dibromobenzaldehyde is involved in various metabolic pathways. It has been identified as a metabolite of ambroxol and bromhexine . The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Amino-3,5-dibromobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .

Subcellular Localization

The subcellular localization of 2-Amino-3,5-dibromobenzaldehyde can impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is crucial for elucidating its precise biochemical roles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the preparation methods involves using o-nitrobenzaldehyde as a raw material. The nitro group is reduced using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde. This intermediate is then cooled and directly reacted with bromine to yield 2-Amino-3,5-dibromobenzaldehyde . Another method involves catalyzed hydrogenation reduction in the presence of metal catalysts such as 5% palladium-charcoal and skeletal nickel, followed by oxidation-reduction using hydrogen peroxide and bromination with hydrobromic acid .

Industrial Production Methods: The industrial production of 2-Amino-3,5-dibromobenzaldehyde typically involves the use of metal catalysts for hydrogenation reduction to avoid environmental pollution caused by ferrous sludge. The bromination step is carried out using hydrobromic acid, which is safer and more cost-effective than direct bromination with bromine .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3,5-dibromobenzaldehyde undergoes various types of reactions, including:

Condensations: It participates in the Friedländer condensation of C-β-glycosylic ketones to form 2-substituted quinoline derivatives.

Nucleophilic Substitutions: The presence of bromine atoms makes it reactive towards nucleophiles.

Oxidations: It can be oxidized to form different products depending on the reaction conditions.

Common Reagents and Conditions:

Condensation Reactions: Typically involve ketones and acidic or basic catalysts.

Nucleophilic Substitutions: Common reagents include nucleophiles such as amines or thiols.

Oxidations: Reagents like hydrogen peroxide or other oxidizing agents are used.

Major Products:

Quinoline Derivatives: Formed through Friedländer condensation.

Schiff Base Ligands: Formed via condensation with aliphatic diamines, which can further form metal complexes.

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzaldehyde: Lacks the bromine substituents, making it less reactive in certain nucleophilic substitution reactions.

3,5-Dibromobenzaldehyde: Lacks the amino group, which limits its use in forming Schiff bases and other nitrogen-containing compounds.

4-Aminobenzaldehyde: Has the amino group in a different position, affecting its reactivity and the types of products formed.

Uniqueness: 2-Amino-3,5-dibromobenzaldehyde is unique due to the combination of bromine, amino, and aldehyde groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Biologische Aktivität

2-Amino-3,5-dibromobenzaldehyde (CAS Number: 50910-55-9) is a biochemical reagent with significant potential in various biological applications. This compound is characterized by its molecular formula and a molecular weight of 278.93 g/mol. Its structural features include an amino group and a dibromobenzaldehyde moiety, which contribute to its reactivity and biological activity.

- Molecular Weight : 278.93 g/mol

- Density : 2.1 g/cm³

- Melting Point : 136-139 °C

- Boiling Point : 319.9 °C at 760 mmHg

- Flash Point : 147.3 °C

- LogP : 3.84

These properties indicate that 2-amino-3,5-dibromobenzaldehyde is a stable compound under standard laboratory conditions, making it suitable for various synthetic and biological applications.

Antioxidant Activity

Research has demonstrated that derivatives of 2-amino-3,5-dibromobenzaldehyde exhibit notable antioxidant properties. A study utilized the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to evaluate the free radical scavenging capacity of synthesized compounds derived from this aldehyde. The results indicated a significant reduction in absorbance at varying concentrations, suggesting effective radical scavenging ability comparable to ascorbic acid, a standard antioxidant .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties through the synthesis of Schiff bases with aliphatic diamines. These Schiff bases were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that the synthesized complexes exhibited enhanced antibacterial activity compared to their parent Schiff bases, indicating that the presence of the dibromobenzaldehyde moiety may enhance bioactivity .

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Salmonella enterica | Significant |

Case Studies and Synthesis Applications

- Synthesis of Ambroxol HCl : 2-Amino-3,5-dibromobenzaldehyde serves as a crucial intermediate in the synthesis of Ambroxol HCl, a drug used for treating respiratory conditions by facilitating mucus clearance. The synthesis involves condensation reactions and subsequent transformations that leverage the compound's reactivity .

- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of derivatives of 2-amino-3,5-dibromobenzaldehyde with various biological targets. These studies suggest potential therapeutic applications in drug design, particularly in developing compounds with enhanced efficacy against specific targets .

Eigenschaften

IUPAC Name |

2-amino-3,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPAZWISSAVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198943 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50910-55-9 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50910-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2-Amino-3,5-dibromobenzaldehyde?

A1: Two main synthetic approaches are reported in the literature:

- Method 1: Starting with methyl-o-amino benzoate, bromination is performed followed by reaction with hydrazine hydrate to yield 2-amino-3,5-dibromobenzoylhydrazide. This intermediate is then oxidized with K3Fe(CN)6 to obtain the final product. Optimization studies indicate an 81% yield when the molar ratio of the hydrazide to K3Fe(CN)6 is between 0.56-0.65. []

- Method 2: o-nitrobenzaldehyde is reduced using iron powder in an acetic acid/ethanol solvent system to yield o-aminobenzaldehyde. This compound is then brominated with N-bromosuccinimide (NBS) to achieve the final product with an overall yield of 84.3%. []

Q2: Can 2-Amino-3,5-dibromobenzaldehyde be used to synthesize complex ligand systems?

A2: Yes, it has been demonstrated that 2-Amino-3,5-dibromobenzaldehyde undergoes self-condensation in the presence of anthranilic acid (ortho- or meta-) to yield novel ligand systems. These ligands feature a central nitrogen bridge and can further react with organometallic compounds like [Cp*WCl4] to form tungsten(V) complexes. []

Q3: Are there any applications of 2-Amino-3,5-dibromobenzaldehyde derivatives in materials science?

A3: Research shows that a binuclear nickel(II) complex synthesized from a Schiff base ligand, derived from 2-Amino-3,5-dibromobenzaldehyde and other starting materials, can act as a precursor for nickel oxide (NiO) nanoparticles. This complex, synthesized via an ultrasonic method, was characterized using various techniques, and its thermal decomposition yielded NiO nanoparticles with an average size of 32 nm. []

Q4: Has 2-Amino-3,5-dibromobenzaldehyde been investigated for potential biological activity?

A4: While direct biological activity of 2-Amino-3,5-dibromobenzaldehyde is not extensively discussed in the provided literature, a nickel(II) complex synthesized from it, along with S-propyl-thiosemicarbazide, has been studied. This complex showed potential inhibitory action against DNA through molecular docking studies, suggesting possible applications in drug development. []

Q5: Is 2-Amino-3,5-dibromobenzaldehyde used in the synthesis of any pharmaceutical impurities?

A5: Yes, a practical synthesis method for Ambroxol Hydrochloride impurity D utilizes 2-Amino-3,5-dibromobenzaldehyde. This involves a reductive amination reaction with cis-4-aminocyclohexanol hydrochloride using sodium borohydride as the reducing agent. []

Q6: Can 2-Amino-3,5-dibromobenzaldehyde be used in the synthesis of heterocyclic compounds?

A6: Absolutely, a novel class of dibenzo[b,j][1,10]phenanthrolines was synthesized using 2-Amino-3,5-dibromobenzaldehyde. This synthesis involves reacting the compound with acridones (prepared separately) to afford the final 1,3-dibromo-10-chloro-8-aryl-6,7-dihydrodibenzo[b,j][1,10]phenanthroline products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.